

Application Notes and Protocols for NSC61610 in an Influenza Mouse Model

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Compound of Interest

Compound Name: NSC61610

Cat. No.: B1680230

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These application notes provide a comprehensive overview of the use of **NSC61610** in a preclinical influenza mouse model, detailing its dosage, administration, and mechanism of action. The information is intended for researchers, scientists, and drug development professionals investigating novel host-targeted therapeutics for influenza virus infection.

Introduction

NSC61610 is a ligand for Lanthionine Synthetase C-Like 2 (LANCL2), a therapeutic target for immunoinflammatory diseases.[1][2] Oral administration of **NSC61610** has been shown to ameliorate the severity of influenza A (H1N1) virus infection in mice by modulating the host immune response.[1][3] Unlike traditional antiviral drugs that target the virus directly, **NSC61610** works by activating the LANCL2 pathway, which leads to a reduction in pulmonary inflammation and an enhancement of regulatory immune responses, ultimately improving recovery and survival rates.[1][3]

Mechanism of Action

NSC61610 functions as a host-targeted therapeutic by activating the LANCL2 pathway. This activation initiates a cascade of immunomodulatory effects that help to control the excessive inflammation often associated with severe influenza infection. The key mechanisms include:

- Downregulation of Pro-inflammatory Cytokines: Oral treatment with **NSC61610** leads to a decrease in the expression of tumor necrosis factor-alpha (TNF- α) and monocyte chemoattractant protein-1 (MCP-1) in the lungs.[1][2]

- **Reduction of Neutrophil Infiltration:** The compound significantly reduces the infiltration of neutrophils into the lungs, a major contributor to lung pathology during influenza infection.[\[1\]](#)
- **Induction of Interleukin-10 (IL-10):** **NSC61610** treatment increases the number of IL-10-producing CD8+ T cells and macrophages in the lungs during the resolution phase of the disease.[\[1\]](#)[\[3\]](#) IL-10 is a potent anti-inflammatory cytokine that plays a crucial role in resolving inflammation and promoting tissue repair.

The therapeutic effects of **NSC61610** are dependent on both LANCL2 and IL-10, as the absence of either abrogates the compound's ability to accelerate recovery.[\[1\]](#)

Quantitative Data Summary

The following table summarizes the key quantitative data from a study evaluating **NSC61610** in an influenza mouse model.

Parameter	Value/Description	Reference
Compound	NSC61610	[1]
Dosage	20 mg/kg/day	[1]
Administration Route	Oral gavage	[1]
Animal Model	8- to 10-week-old C57BL/6 wild-type mice	[1]
Influenza Virus	Influenza A H1N1/California/04/09	[1]
Infection Dose	350 pfu/mouse, intranasally	[1]
Treatment Schedule	Daily from day 0 to day 12 post-infection	[1]
Mortality Rate (Day 12)	30% (NSC61610) vs. 60% (Control)	[1]
Key Efficacy Outcomes	Reduced disease activity, decreased lung inflammation, and epithelial necrosis.	[1]

Experimental Protocols

This section provides a detailed methodology for an in vivo study of **NSC61610** in an influenza mouse model, based on published research.^[1]

Animal Model and Husbandry

- Species/Strain: C57BL/6 wild-type mice
- Age: 8-10 weeks
- Housing: Maintained in a specific-pathogen-free facility with ad libitum access to food and water. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

Influenza Virus Infection

- Virus Strain: Influenza A H1N1/California/04/09
- Infection Procedure:
 - Anesthetize mice using an appropriate method (e.g., isoflurane inhalation).
 - Administer 350 plaque-forming units (pfu) of the influenza virus in a volume of 50 µL of sterile phosphate-buffered saline (PBS) via the intranasal route.

NSC61610 Formulation and Administration

- Formulation:
 - Prepare a stock solution of **NSC61610**.
 - For oral administration, formulate **NSC61610** in PBS containing 25 mg of 2-hydroxypropyl-beta-cyclodextrin (HPBCD) per mg of **NSC61610** to enhance solubility.
- Control Vehicle: Prepare a vehicle control solution consisting of sterile PBS with the same concentration of HPBCD as the treatment group.
- Administration:

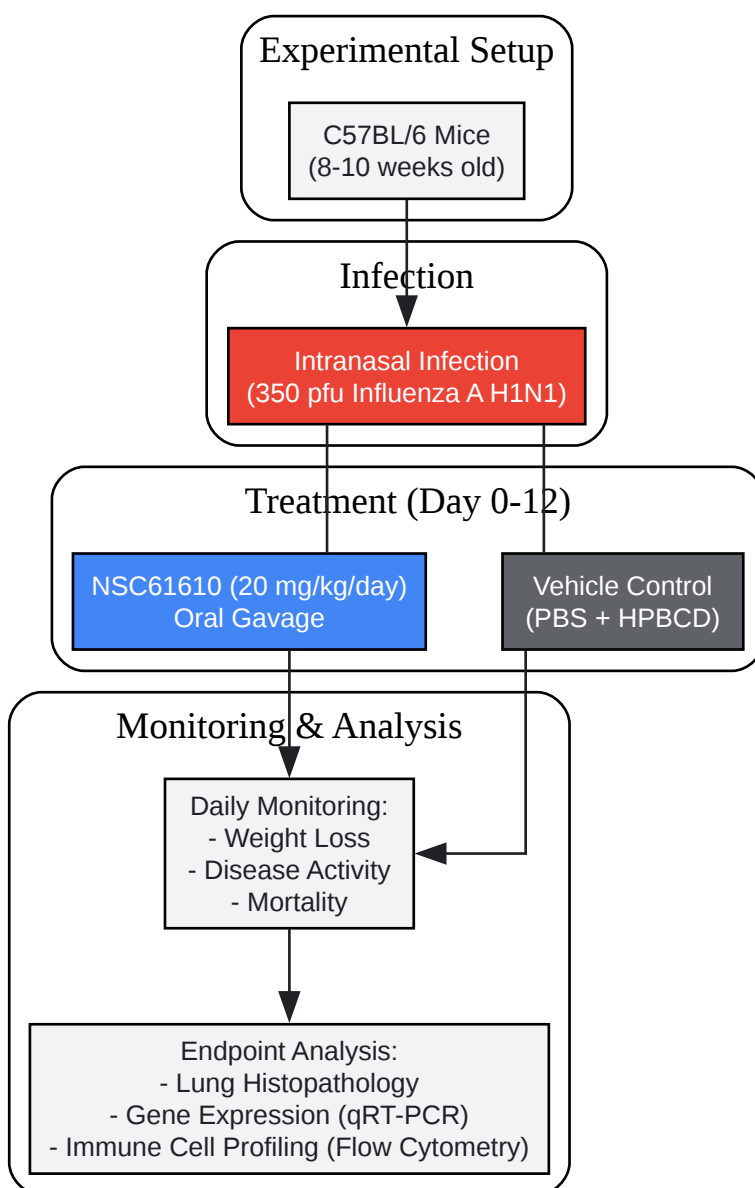
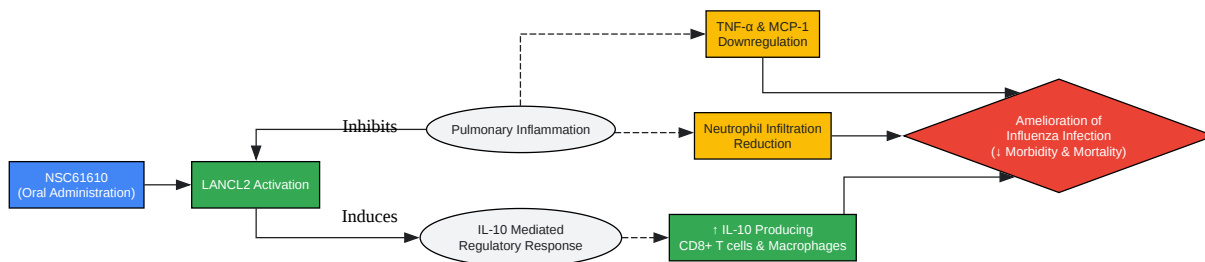
- Administer **NSC61610** orally by gavage at a dosage of 20 mg/kg/day.
- Administer an equal volume of the vehicle control to the control group.
- Treatment should be given daily, at 24-hour intervals, starting on the day of infection (day 0) and continuing until day 12 post-infection.

Monitoring and Endpoint Analysis

- **Daily Monitoring:** Monitor mice daily for signs of disease, including weight loss, ruffled fur, lethargy, and respiratory distress. A disease activity score can be used for quantitative assessment.
- **Mortality:** Record mortality daily.
- **Histopathology:** At selected time points (e.g., days 3, 7, and 12 post-infection), euthanize a subset of mice and collect lung tissues for histopathological analysis. Tissues should be fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). Score sections for epithelial necrosis and leukocytic infiltration.
- **Gene Expression Analysis:** Isolate RNA from lung tissue to quantify the mRNA expression of relevant genes such as LANCL2, IFN- α , TNF- α , and MCP-1 using quantitative real-time PCR (qRT-PCR).
- **Flow Cytometry:** Prepare single-cell suspensions from lung tissue to analyze immune cell populations by flow cytometry. Stain cells with antibodies against markers for neutrophils, macrophages, CD4+ T cells, CD8+ T cells, and IL-10 to quantify changes in these populations.

Visualizations

Signaling Pathway of NSC61610 in Ameliorating Influenza Infection



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